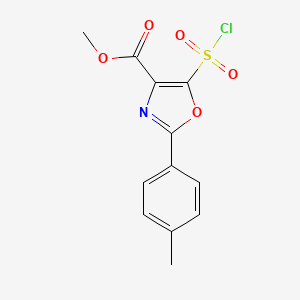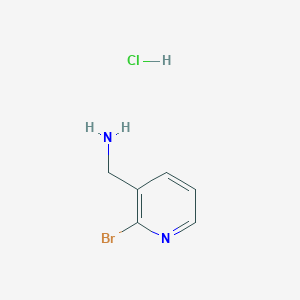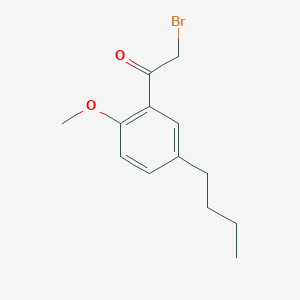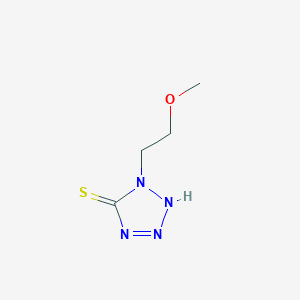
2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one is a pyranone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Moreover, this compound has been reported to inhibit the replication of various viruses by interfering with viral entry or replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one in lab experiments is its potential therapeutic applications. This compound has been shown to possess various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one. One of the directions is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action and identify its cellular targets. Moreover, the development of new synthetic methods for the preparation of this compound may improve its yield and purity, which may facilitate its use in further research.
Métodos De Síntesis
The synthesis of 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one involves the reaction of 2-acetylfuran with formaldehyde and propargylamine in the presence of a catalyst. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit anti-viral activity against various viruses, including HIV-1, herpes simplex virus, and influenza virus.
Propiedades
IUPAC Name |
2-(aminomethyl)-5-prop-2-enoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-3-12-9-6-13-7(5-10)4-8(9)11/h2,4,6H,1,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQQSNASUJZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=COC(=CC1=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2985091.png)
![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)


![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)
![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2985109.png)
